molecular formula C16H15N3O4 B12461998 N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine

N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine

Cat. No.: B12461998
M. Wt: 313.31 g/mol
InChI Key: LITXADBGBNACOM-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine is a complex organic compound that features both a cyanophenyl group and a furan-2-ylmethyl group attached to an alpha-asparagine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine typically involves multi-step organic reactions. One common method includes the initial formation of the cyanophenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of biorefineries, which utilize biomass-derived furan platform chemicals (FPCs) such as furfural and 5-hydroxy-methylfurfural . These FPCs can be converted into the desired furan-2-ylmethyl intermediates through various catalytic processes, which are then coupled with cyanophenyl derivatives to form the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The cyanophenyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted phenyl and furan derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine exerts its effects involves interactions with specific molecular targets. The cyanophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The furan-2-ylmethyl group may enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyanophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine is unique due to its combination of a cyanophenyl group and a furan-2-ylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

4-(2-cyanoanilino)-3-(furan-2-ylmethylamino)-4-oxobutanoic acid

InChI

InChI=1S/C16H15N3O4/c17-9-11-4-1-2-6-13(11)19-16(22)14(8-15(20)21)18-10-12-5-3-7-23-12/h1-7,14,18H,8,10H2,(H,19,22)(H,20,21)

InChI Key

LITXADBGBNACOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(CC(=O)O)NCC2=CC=CO2

Origin of Product

United States

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